N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
This heterocyclic compound features a 1,2-oxazole, pyrazine-substituted 1,2,4-oxadiazole, and a dihydropyridinone scaffold. Such structures are often explored for medicinal applications (e.g., kinase inhibition, antimicrobial activity).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c1-10-6-13(22-27-10)20-14(25)9-24-8-11(2-3-15(24)26)17-21-16(23-28-17)12-7-18-4-5-19-12/h2-8H,9H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDCXFYAFWCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents include acetic anhydride, oxalyl chloride, and various catalysts to facilitate the formation of the oxazole, oxadiazole, and pyridine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings (Hypothetical):
- The pyrazine-oxadiazole group in the target compound may enhance binding to aromatic-rich enzyme pockets compared to simpler analogs (Compound B).
- The 5-methyl-1,2-oxazole group could improve metabolic stability relative to unmethylated variants (Compound C) .
- Synergistic effects from the hybrid structure might balance solubility and potency, though synthetic challenges (e.g., regioselectivity in oxadiazole formation) could limit scalability.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring, a dihydropyridine moiety, and a pyrazine substituent, which are known to contribute to various pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole and oxadiazole rings can facilitate binding to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of pyrazole derivatives linked to oxazole structures that were tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The results showed varying degrees of minimum inhibitory concentration (MIC), suggesting promising antimicrobial potential for derivatives similar to N-(5-methyl-1,2-oxazol-3-yl)-2-{...}.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/ml) against C. albicans | MIC (µg/ml) against E. coli |
|---|---|---|
| Compound A | 1.6 | 10 |
| Compound B | 0.8 | 5 |
| Reference Drug (Fluconazole) | 3.2 | - |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into the efficacy of these compounds in inhibiting cell proliferation.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 12 |
| Compound D | MCF7 | 15 |
| Reference Drug (Doxorubicin) | MCF7 | 0.5 |
Case Studies
Several studies have highlighted the biological activities of oxazole derivatives in specific disease models:
- Antitubercular Activity : A series of benzothiazole-based compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds similar in structure to N-(5-methyl...) showed moderate to good activity.
- Anti-inflammatory Effects : Research has indicated that certain oxazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
